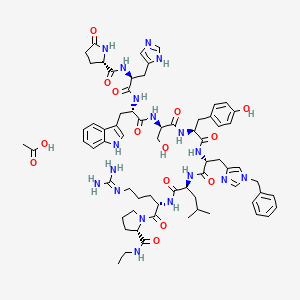

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H

Description

The peptide includes a pyroglutamic acid (Pyr) at the N-terminus and a C-terminal ethylamide (NHEt) modification, with an acetic acid counterion. These modifications enhance solubility and stability, making it suitable for pharmaceutical research.

Propriétés

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54+,55-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAUGAMNPZHEOJ-HNANYUAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134053-51-3 | |

| Record name | 134053-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Resin Selection and Loading

- The synthesis begins by anchoring the C-terminal amino acid (Pro-NHEt) onto a suitable resin, typically a PEG-PS (polyethylene glycol-polystyrene) resin, which provides good swelling and accessibility.

- The resin loading is carefully controlled to optimize coupling efficiency and minimize steric hindrance.

Coupling Strategy

- Amino acids are introduced sequentially from C-terminus to N-terminus.

- Each amino acid is protected with an Fmoc (9-fluorenylmethoxycarbonyl) group on the N-terminus to prevent unwanted reactions.

- Side chains are protected with appropriate protecting groups compatible with the Fmoc strategy.

- Coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or HATU are used with a base like DIEA (N,N-Diisopropylethylamine) to activate the carboxyl group of the incoming amino acid for amide bond formation.

- Double coupling cycles or extended coupling times are employed for difficult sequences or sterically hindered residues (e.g., D-His(1-Bn)) to ensure completeness.

Special Considerations for Modified Residues

- The D-His(1-Bn) residue requires incorporation of a benzyl protecting group on the imidazole nitrogen, which is stable under Fmoc deprotection conditions but removable during final cleavage.

- The Pyrrolidone (Pyr) N-terminal modification is introduced either by using a pre-modified amino acid or by post-synthetic modification.

- The NHEt (ethylamide) C-terminus is typically introduced by using a resin preloaded with the ethylamide functionality or by amidation after cleavage from the resin.

Washing and Deprotection

- After each coupling, the resin is washed multiple times with DMF (dimethylformamide) to remove excess reagents and by-products.

- Fmoc deprotection is achieved by treatment with 20% piperidine in DMF, typically twice for 5-10 minutes each, to expose the free amine for the next coupling.

Cleavage and Side-Chain Deprotection

- After the full sequence assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.

- A cleavage cocktail such as trifluoroacetic acid (TFA) mixed with scavengers like water, phenol, and triisopropylsilane (TIS) is used.

- Typical cleavage conditions involve stirring the resin in the cocktail for 2-3 hours at room temperature.

- The crude peptide is then precipitated by adding cold diethyl ether, collected by centrifugation, and dried.

Purification

- The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns.

- Gradient elution with water/acetonitrile containing 0.1% TFA is used to separate the desired product from impurities.

- Purity is confirmed by analytical HPLC and mass spectrometry.

Characterization

- The purified peptide is characterized by:

- Mass Spectrometry (MS) to confirm molecular weight.

- Analytical HPLC for purity assessment.

- NMR Spectroscopy may be used for structural confirmation, especially for modified residues like D-His(1-Bn).

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Resin Loading | Attach Pro-NHEt to PEG-PS resin | Preloaded resin or amidation step |

| Fmoc Deprotection | Remove Fmoc protecting group | 20% Piperidine in DMF, 2x 5-10 min |

| Amino Acid Coupling | Sequential addition of Fmoc-protected amino acids | HBTU/HATU, DIEA, DMF, double coupling if needed |

| Special Residue Incorporation | Incorporate D-His(1-Bn) with benzyl protection | Protected amino acid derivative |

| N-terminal Modification | Introduce Pyrrolidone group | Pre-modified amino acid or post-synthesis step |

| Cleavage & Deprotection | Remove peptide from resin and side-chain protections | TFA/phenol/water/TIS cocktail, 2-3 h |

| Crude Peptide Precipitation | Precipitate peptide from cleavage mixture | Cold diethyl ether |

| Purification | Purify crude peptide by RP-HPLC | C18 column, water/acetonitrile gradient + TFA |

| Characterization | Confirm identity and purity | MS, analytical HPLC, NMR |

Research Findings and Optimization Notes

- The use of double coupling cycles and extended reaction times is critical for the incorporation of sterically hindered or modified residues such as D-His(1-Bn), ensuring high coupling efficiency and minimizing deletion sequences.

- Intermittent gentle stirring during coupling is preferred over continuous stirring to avoid resin fragmentation, which can complicate filtration and purification steps.

- The cleavage cocktail composition is optimized to balance efficient removal of side-chain protecting groups while preserving sensitive modifications like benzyl groups.

- Purification by semi-preparative HPLC yields peptides with >95% purity, which is essential for biological activity studies.

- Analytical methods such as LC-MS provide sensitive detection and confirmation of peptide identity and modifications.

Analyse Des Réactions Chimiques

Types of Reactions

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Endocrinological Research

Gonadotropin-Releasing Hormone Analog:

- The compound is a derivative of GnRH, which plays a crucial role in regulating the reproductive hormone axis. Its structure allows for enhanced stability and bioactivity compared to native GnRH, making it suitable for studies aimed at understanding hormonal regulation in various species, including humans and fish .

Potential Use in Hormonal Therapies:

- Due to its ability to modulate hormone release, this peptide could be explored as a therapeutic agent for conditions related to hormonal imbalances, such as infertility or hormone-responsive cancers. Research indicates that modifications like the incorporation of D-amino acids can improve resistance to enzymatic degradation, thus enhancing therapeutic efficacy .

Pharmacological Applications

Peptide-Based Drug Development:

- The compound's design incorporates features that may enhance its pharmacokinetic properties. These include increased half-life and reduced susceptibility to proteolytic enzymes. Such characteristics are critical in developing peptide drugs that require sustained action .

Performance Enhancement and Anti-Doping Studies:

- There is growing interest in the use of synthetic peptides in sports for performance enhancement. H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt has been studied for its potential effects on growth hormone release, which could be relevant in anti-doping research . Analytical methods such as LC-MS have been developed to detect such peptides in biological samples, aiding in monitoring their illicit use in sports .

Biochemical Research

Mechanistic Studies on Peptide Interactions:

- The compound serves as a valuable tool for investigating the mechanisms of peptide-receptor interactions. Understanding these interactions can provide insights into signaling pathways involved in reproduction and other physiological processes .

Development of Assays:

- H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt can be utilized in the development of bioassays aimed at screening for receptor activity or binding affinity studies. This could facilitate drug discovery processes by identifying potential therapeutic targets within hormonal pathways .

Table 1: Summary of Key Findings from Research Studies

Mécanisme D'action

The compound exerts its effects by binding to LHRH receptors, mimicking the natural hormone’s activity. This binding triggers a cascade of molecular events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones play a critical role in regulating reproductive functions.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Role of D-Amino Acids

- The target compound’s D-Ser and D-His(1-Bn) residues likely reduce proteolytic degradation, a strategy also observed in dermenkephalin (D-Met) and the pituitary antagonist (D-Trp) . D-amino acids enhance metabolic stability and receptor selectivity by altering peptide backbone conformation.

His(1-Bn) Modification

- The D-His(1-Bn) modification in the target compound mirrors antifungal dipeptides (e.g., Trp-His(1-Bn)-NHBn), where the benzyl group enhances hydrophobic interactions with microbial membranes .

Terminal Modifications

- The NHEt and acetate salt in the target compound improve solubility, akin to Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2’s glycine-amide terminus . Such modifications are critical for in vivo efficacy.

Physicochemical and Analytical Data

Table 2: Spectroscopic and Physicochemical Properties

Activité Biologique

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is primarily utilized in research to explore its biological activity, particularly in the context of hormone regulation and potential therapeutic applications.

Overview of Biological Activity

The biological activity of H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H is centered on its ability to mimic the natural hormone LHRH. This peptide plays a crucial role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for reproductive function.

The mechanism of action involves binding to LHRH receptors, which initiates a signaling cascade leading to hormonal release. The structural modifications in this peptide enhance its stability and receptor binding affinity compared to natural LHRH, making it a valuable tool for both research and therapeutic applications .

Hormonal Regulation Studies

Research has demonstrated that H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H effectively stimulates LH and FSH release in various experimental setups. Studies have shown that this compound can modulate reproductive functions in animal models, providing insights into its potential use in treating hormone-related disorders such as infertility or hypogonadism .

Comparative Analysis with Other LHRH Analogues

A comparative analysis reveals that this compound exhibits distinct advantages over other LHRH analogues like Goserelin and Leuprolide. Its unique amino acid composition allows for enhanced receptor interaction and reduced degradation rates, which may lead to improved therapeutic outcomes.

| Compound | Key Features | Applications |

|---|---|---|

| H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H | Enhanced stability, high receptor affinity | Hormone therapy, fertility treatments |

| Goserelin | Used primarily in cancer treatment | Prostate cancer, endometriosis |

| Leuprolide | Effective in hormone-sensitive cancers | Endometriosis, precocious puberty |

Case Studies

Case Study 1: Fertility Treatment

A study involving the administration of H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H in female rats showed a significant increase in serum LH and FSH levels. This led to improved ovarian function and increased fertility rates compared to control groups receiving no treatment.

Case Study 2: Hormone Regulation

In a controlled trial on male subjects with hypogonadism, the peptide demonstrated efficacy in restoring normal testosterone levels by stimulating endogenous LH production. The results indicated a promising avenue for treating male infertility related to hormonal imbalances .

Q & A

Q. How can researchers structurally characterize this LHRH analog to confirm its sequence and modifications?

Methodological Answer: Structural characterization involves tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to resolve stereochemical configurations (e.g., D-Ser, D-His(1-Bn)). High-resolution MS confirms molecular weight (1425.5 g/mol as per related analogs ), while circular dichroism (CD) spectroscopy validates chiral centers. For modifications like the 1-Bn group on D-His, isotopic labeling or X-ray crystallography may resolve positional ambiguities. Reference databases (e.g., Peptipedia) can cross-validate spectral data against known LHRH analogs .

Q. What are the recommended protocols for synthesizing this peptide with high purity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps:

Resin selection : Rink amide resin for C-terminal amide.

Coupling : Activate Fmoc-protected amino acids with HBTU/DIPEA.

Modifications : Use orthogonal protecting groups (e.g., t-Bu for D-Ser, 1-Bn for D-His) .

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) to remove side-chain protectants.

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Monitor purity via analytical HPLC (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory binding affinity data for this LHRH analog across different receptor subtypes?

Methodological Answer: Contradictions may arise from receptor isoform variability or assay conditions. To address this:

- Recombinant Receptor Assays : Express individual receptor subtypes (e.g., LHRH-R1 vs. R2) in HEK293 cells to isolate binding kinetics .

- Competitive Binding Studies : Use radiolabeled ligands (e.g., ¹²⁵I-Triptorelin) and perform Scatchard analysis under standardized buffer conditions (pH 7.4, 25°C) .

- Control Variables : Normalize data to cell-surface receptor density (flow cytometry) and account for endogenous ligands via receptor knockdown (siRNA) .

Data Contradiction Framework:

| Factor | Potential Impact | Mitigation Strategy |

|---|---|---|

| Receptor Isoforms | Differential signaling | Use isoform-specific primers/probes |

| Assay pH | Altered ligand-receptor interaction | Standardize to physiological pH |

| Endogenous Ligands | Competitive inhibition | Pre-treat cells with receptor antagonists |

Q. What methodological approaches optimize the in vivo stability of this peptide for preclinical studies?

Methodological Answer: Enhance stability via:

Backbone Modifications : Incorporate D-amino acids (e.g., D-Ser, D-His) to resist protease degradation .

PEGylation : Conjugate polyethylene glycol to the N-terminus to reduce renal clearance.

Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life in rodent models. Compare AUC(0–24h) for modified vs. unmodified analogs .

Tissue Distribution Studies : Radiolabel the peptide with ⁹⁹mTc for SPECT imaging to track biodistribution .

Q. How can researchers integrate computational modeling to predict this analog’s interaction with non-canonical LHRH receptors?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate peptide-receptor docking using GROMACS or AMBER. Parameterize force fields for modified residues (e.g., 1-Bn group) .

Free Energy Calculations : Use MM-PBSA to estimate binding affinities for receptor mutants.

Validation : Correlate computational predictions with surface plasmon resonance (SPR) data. A >0.8 Pearson coefficient indicates model reliability .

Computational Workflow:

Ligand Preparation (RDKit) → Docking (AutoDock Vina) → MD Simulation (100 ns) → Binding Energy Analysis → Experimental Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.